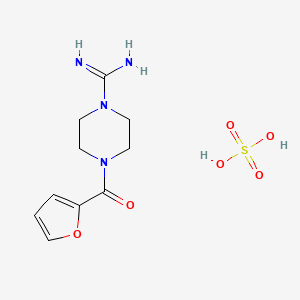

4-(2-Furoyl)piperazine-1-carboximidamide sulfate

Description

Properties

IUPAC Name |

4-(furan-2-carbonyl)piperazine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2.H2O4S/c11-10(12)14-5-3-13(4-6-14)9(15)8-2-1-7-16-8;1-5(2,3)4/h1-2,7H,3-6H2,(H3,11,12);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARRLHLTVVEFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Furoyl)piperazine-1-carboximidamide sulfate: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive preliminary research overview of the novel compound 4-(2-Furoyl)piperazine-1-carboximidamide sulfate. Due to the limited direct literature on this specific molecule, this document synthesizes information from structurally related compounds to project its chemical properties, propose a viable synthetic pathway, and explore its potential pharmacological activities. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a roadmap for future investigation of this promising chemical entity. The core structure, combining a furoylpiperazine moiety with a carboximidamide (guanidine) group, suggests a rich potential for diverse biological activities, drawing from the established profiles of its constituent chemical classes.

Introduction: The Rationale for a Novel Guanidinylated Furoylpiperazine

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, often impart favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[1] The combination of a piperazine core with other pharmacologically active moieties has been a fruitful strategy in drug discovery.[2][3]

The furoyl group, a five-membered aromatic heterocycle, is also a common feature in bioactive molecules. The addition of a carboximidamide (guanidine) functional group introduces a highly basic, delocalized cationic center. Guanidine-containing compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, often mediated by their ability to interact with biological macromolecules.[4][5][6]

This guide focuses on the sulfate salt of 4-(2-Furoyl)piperazine-1-carboximidamide, a molecule that synergistically combines these three key structural features. We will explore the scientific basis for its design, potential synthesis, and the spectrum of biological activities it may exhibit.

Physicochemical Properties and Characterization

| Property | Inferred Value/Characteristic | Source of Inference |

| Molecular Formula | C10H14N4O2 · H2SO4 | Deduced from structure |

| Molecular Weight | 320.33 g/mol (sulfate salt) | Calculated |

| Appearance | Likely a crystalline solid | General property of salts |

| Melting Point | Expected to be higher than 1-(2-Furoyl)piperazine (67-70 °C) due to salt formation | [7] |

| Solubility | Expected to have good aqueous solubility due to the sulfate salt and polar nature of the molecule | [1] |

| pKa | The guanidinium group is expected to have a high pKa (~13.5), remaining protonated over a wide physiological pH range. The piperazine nitrogens will have lower pKa values. | General guanidine properties |

Analytical Characterization Workflow:

A logical workflow for the characterization of a newly synthesized batch of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate would involve a multi-pronged analytical approach to confirm its identity, purity, and stability.

Caption: Proposed guanidinylation reaction scheme.

Experimental Protocol:

-

Dissolve 1-(2-Furoyl)piperazine (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add a base, for example, N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution.

-

To this mixture, add 1H-Pyrazole-1-carboxamidine hydrochloride (1-1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Salt Formation

The purified free base can then be converted to its sulfate salt to potentially improve its stability and aqueous solubility.

Experimental Protocol:

-

Dissolve the purified 4-(2-Furoyl)piperazine-1-carboximidamide in a suitable solvent such as ethanol or isopropanol.

-

Slowly add a stoichiometric amount of sulfuric acid (dissolved in the same solvent) to the solution with stirring.

-

The sulfate salt should precipitate out of the solution. If not, the solution can be cooled or a less polar co-solvent can be added to induce precipitation.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Potential Biological Activities and Therapeutic Applications

The hybrid structure of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate suggests a range of potential biological activities. The piperazine core is a versatile scaffold found in drugs targeting the central nervous system, as well as in anti-infective and anti-cancer agents. [1][8][9]The guanidinium group is a known pharmacophore in antimicrobial and anticancer compounds. [4][5] Potential Therapeutic Areas:

-

Antimicrobial Agents: A significant number of piperazine derivatives have demonstrated antibacterial and antifungal properties. [9][10]Furthermore, the guanidine moiety is a key feature of several antimicrobial agents. [4]It is plausible that the target compound could exhibit broad-spectrum antimicrobial activity.

-

Anticancer Agents: Piperazine-containing compounds have been investigated as anticancer agents, with some acting as tubulin inhibitors or targeting other cellular pathways. [11]The guanidine group can facilitate interactions with DNA, suggesting a potential mechanism for anticancer activity. [5]* Enzyme Inhibition: The furoylpiperazine moiety has been associated with the inhibition of enzymes like tyrosinase. [12]Additionally, piperazine carboxamide derivatives have been explored as inhibitors of enzymes such as α-glucosidase, which is relevant to diabetes treatment. [13][14]* CNS Disorders: Many piperazine-containing drugs are active in the central nervous system, acting on various receptors. [8][15]While the highly polar guanidinium group might limit blood-brain barrier penetration, this could be explored through further chemical modification.

Proposed In Vitro Screening Cascade:

To elucidate the biological profile of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate, a tiered screening approach is recommended.

Caption: Proposed in vitro screening cascade.

Future Directions and Conclusion

The preliminary research presented in this guide suggests that 4-(2-Furoyl)piperazine-1-carboximidamide sulfate is a molecule with significant potential for further investigation. The combination of a privileged piperazine scaffold with a bioactive guanidine group warrants its synthesis and comprehensive biological evaluation.

Key future research steps should include:

-

Synthesis and Characterization: The proposed synthetic route should be validated, and the compound fully characterized using modern analytical techniques.

-

In Vitro Biological Evaluation: A broad screening against various biological targets, as outlined in the proposed cascade, should be undertaken to identify its primary pharmacological activities.

-

Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, the synthesis and testing of analogs will be crucial to optimize potency and selectivity.

-

In Vivo Studies: Promising candidates from in vitro and SAR studies should be advanced to appropriate animal models to assess their efficacy and pharmacokinetic profiles.

References

-

Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents. PubMed. [Link]

-

Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. [Link]

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PubMed Central. [Link]

-

Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. [Link]

-

Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. PubMed. [Link]

-

Synthesis of N-(2-Furoyl)piperazine. PrepChem.com. [Link]

-

The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. PubMed. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. PubMed. [Link]

- 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.

-

Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PubMed Central. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

-

Synthesis of piperazine carboxamide substituted vanillin; Theoretical and experimental investigation of biological activities. Semantic Scholar. [Link]

- Process for preparing 2-(4-(2-furoyl)-piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline or its hydrochloric or hydrobromic salt.

-

A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. [Link]

-

(PDF) Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. ResearchGate. [Link]

-

United States Patent (19). Googleapis.com. [Link]

-

1-(2-Furoyl)piperazine. PubChem. [Link]

-

Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central. [Link]

-

Biologically active guanidine alkaloids. ScienceOpen. [Link]

-

A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

-

The synthesis, analysis and characterisation of piperazine based drugs. Anglia Ruskin Research Online (ARRO). [Link]

-

1-(2-Furoyl)piperazine. PharmaCompass.com. [Link]

-

Drugs and bioactive molecules containing a guanidine motif (red), and.... ResearchGate. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc. [Link]

-

Synthesis and Pharmacological Effects of Optically Active 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl Methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride. PubMed. [Link]

-

Piperazine amide derivative, preparation method therefor, and use thereof in medicine. PubChem. [Link]

-

Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Publications. [Link]

-

1-(2-FURANYLCARBONYL)-PIPERAZINE. ChemBK. [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]

- 7. 1-(2-Furoyl)piperazine 97 40172-95-0 [sigmaaldrich.com]

- 8. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents [pubmed.ncbi.nlm.nih.gov]

- 11. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biosynth.com [biosynth.com]

- 13. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]

"4-(2-Furoyl)piperazine-1-carboximidamide sulfate" literature review

An In-depth Technical Guide to 4-(2-Furoyl)piperazine-1-carboximidamide Sulfate: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Disclaimer: The following document is a technical guide based on a comprehensive literature review of the constituent chemical moieties and related compounds of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate. As of the date of this publication, this specific molecule is not extensively characterized in published literature. Therefore, this guide presents a scientifically-grounded projection of its synthesis, properties, and potential applications to aid researchers and drug development professionals in its further investigation.

Introduction: A Molecule of Synthetic and Therapeutic Intrigue

4-(2-Furoyl)piperazine-1-carboximidamide sulfate is a novel chemical entity that stands at the confluence of several pharmacologically significant structural motifs. The molecule is comprised of a central piperazine ring, a versatile scaffold in medicinal chemistry, functionalized with a 2-furoyl group and a carboximidamide moiety, and is presented as a sulfate salt. The strategic combination of these components suggests a rich potential for diverse biological activity.

The piperazine core is a ubiquitous feature in a vast array of approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a linker for various functional groups.[1][2] The 2-furoyl group, a five-membered aromatic ring containing oxygen, is also a constituent of many biologically active compounds. The carboximidamide group, a close structural analog and bioisostere of the guanidine functionality, is known to interact with various biological targets. The formulation as a sulfate salt is a common strategy in pharmaceutical development to enhance stability and solubility.[3][4]

This guide will provide a comprehensive overview of the putative synthesis, physicochemical properties, and potential pharmacological profile of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate, drawing upon the established chemistry and biology of its constituent parts.

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthesis of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate can be envisioned as a three-step process, commencing with commercially available starting materials.

Step 1: Synthesis of 1-(2-Furoyl)piperazine

The initial step involves the acylation of piperazine with a 2-furoyl derivative. A common and effective method is the reaction of piperazine with 2-furoyl anhydride.

Experimental Protocol: Synthesis of 1-(2-Furoyl)piperazine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. To this, add a solution of 2-furoyl anhydride (1.05 eq) in the same solvent dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization to yield 1-(2-Furoyl)piperazine as a solid.[5]

Step 2: Formation of the Carboximidamide Moiety

The introduction of the carboximidamide group onto the secondary amine of 1-(2-Furoyl)piperazine can be achieved through reaction with cyanamide.

Experimental Protocol: Synthesis of 4-(2-Furoyl)piperazine-1-carboximidamide

-

Reaction Setup: Dissolve 1-(2-Furoyl)piperazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a sealed reaction vessel.

-

Addition of Cyanamide: Add an aqueous solution of cyanamide (1.5 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-18 hours. The reaction should be monitored by LC-MS for the formation of the desired product.

-

Isolation of the Free Base: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to >10 with a strong base (e.g., NaOH) to ensure the product is in its free base form. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the crude 4-(2-Furoyl)piperazine-1-carboximidamide. Further purification can be achieved by chromatography if necessary.[6]

Step 3: Formation of the Sulfate Salt

The final step is the formation of the sulfate salt to potentially improve the compound's stability and handling properties.

Experimental Protocol: Synthesis of 4-(2-Furoyl)piperazine-1-carboximidamide Sulfate

-

Salt Formation: Dissolve the purified 4-(2-Furoyl)piperazine-1-carboximidamide free base (1.0 eq) in a minimal amount of a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Addition of Sulfuric Acid: In a separate flask, prepare a solution of sulfuric acid (0.5 eq for the sulfate salt, assuming a 2:1 drug-to-sulfate ratio, or 1.0 eq for the bisulfate salt) in the same solvent. Add the sulfuric acid solution dropwise to the solution of the free base with vigorous stirring.

-

Precipitation and Isolation: The sulfate salt is expected to precipitate out of the solution. The slurry can be stirred for an additional 1-2 hours at room temperature to ensure complete precipitation. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield 4-(2-Furoyl)piperazine-1-carboximidamide sulfate.[3][4]

Caption: Proposed synthetic workflow for 4-(2-Furoyl)piperazine-1-carboximidamide sulfate.

Physicochemical Properties: A Theoretical Profile

The anticipated physicochemical properties of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate are summarized in the table below. These are estimations based on the constituent functional groups and general principles of medicinal chemistry.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₄N₄O₂ · H₂SO₄ | Based on the proposed structure. |

| Molecular Weight | 316.33 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for organic salts. |

| Solubility | Expected to be soluble in water | The sulfate salt form and the polar functional groups should enhance aqueous solubility compared to the free base. |

| pKa | Estimated basic pKa > 10 | The carboximidamide group is strongly basic, similar to guanidine. The piperazine nitrogens will also contribute to the basicity. |

| Stability | Likely more stable as a sulfate salt | Salt formation generally improves the chemical and physical stability of piperazine derivatives, reducing hygroscopicity and degradation.[3] |

| LogP | Low to moderate | The polar nature of the molecule, particularly in its protonated salt form, would suggest a lower LogP value, which could influence membrane permeability. |

Putative Mechanism of Action and Pharmacological Profile

Based on the known biological activities of related compounds, 4-(2-Furoyl)piperazine-1-carboximidamide sulfate may exhibit a range of pharmacological effects.

Antifungal Activity

A study on piperazine-1-carboxamidine derivatives has shown that these compounds can exert fungicidal activity against Candida albicans.[7] The proposed mechanism of action is the induction of endogenous reactive oxygen species (ROS) accumulation, leading to oxidative stress and cell death.[7] It is plausible that 4-(2-Furoyl)piperazine-1-carboximidamide sulfate could share this mechanism.

Caption: Putative mechanism of antifungal action.

Central Nervous System (CNS) Activity

Piperazine derivatives are well-known for their diverse activities within the central nervous system, with many approved drugs for conditions such as psychosis, depression, and anxiety featuring this scaffold.[2] Furthermore, piperazine-1-carboximidamide has been shown to selectively increase the concentration of agmatine in the brain, suggesting potential neuroprotective and cognitive-enhancing effects.[6] The furoyl moiety can also be found in compounds with CNS activity. Therefore, it is reasonable to hypothesize that 4-(2-Furoyl)piperazine-1-carboximidamide sulfate could penetrate the blood-brain barrier and modulate various neurotransmitter systems.

Other Potential Activities

The precursor, 1-(2-Furoyl)piperazine, has been identified as a potential inhibitor of tyrosinase, an enzyme involved in melanin production.[8] This suggests a possible application in treating hyperpigmentation disorders. Additionally, the broad spectrum of activities associated with piperazine derivatives includes antibacterial, antiviral, and anticancer effects, which could be explored for the target compound.[9][10]

Potential Therapeutic Applications

Given the pharmacological profile discussed above, 4-(2-Furoyl)piperazine-1-carboximidamide sulfate could be a lead compound for the development of new therapeutics in several areas:

-

Infectious Diseases: As a novel antifungal agent, particularly for infections caused by Candida species. Its potential antibacterial and antiviral properties also warrant investigation.

-

Neurological and Psychiatric Disorders: For conditions where modulation of agmatinergic or other neurotransmitter systems is beneficial, such as neurodegenerative diseases, depression, or anxiety.

-

Dermatology: As a topical agent for the treatment of hyperpigmentation disorders.

-

Oncology: The potential for anticancer activity, a common feature of piperazine derivatives, should be explored.

Challenges and Future Directions

The development of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate is not without its potential challenges. The high basicity of the carboximidamide group could lead to poor oral bioavailability due to extensive protonation at physiological pH, which can limit membrane permeability.[1] This is a common challenge with guanidine and its bioisosteres.

Future research should focus on:

-

Confirmation of Synthesis and Structure: The proposed synthetic route needs to be experimentally validated, and the structure of the final compound and its intermediates must be unequivocally confirmed using modern analytical techniques (NMR, MS, IR, etc.).

-

In Vitro Pharmacological Profiling: A comprehensive screening of the compound against a panel of fungal and bacterial strains, as well as a variety of CNS receptors and enzymes, is necessary to elucidate its primary mechanism of action and off-target effects.

-

Pharmacokinetic Studies: In vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) studies will be crucial to assess its drug-like properties and to address the potential issue of poor bioavailability.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the furoyl and piperazine moieties could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 1-(2-Furoyl)piperazine (CAS 40172-95-0). Retrieved from [Link]

- François, I. E., Thevissen, K., Pellens, K., Meert, E. M., Heeres, J., Freyne, E., ... & Cammue, B. P. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 4(10), 1714-1721.

- A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (2021).

- Meanwell, N. A. (2011). The influence of bioisosteres in drug design: tactical applications to address developability problems. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 435-458). Academic Press.

- Synthesis and biological activity of piperazine deriv

- Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspart

- 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (1988).

- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2021). MDPI.

- A Technical Guide to the Physicochemical Properties of Piperazine Salts. (n.d.). Benchchem.

- Crystal structure and characterization of the sulfamethazine–piperidine salt. (2018).

- 1-(2-Furoyl)piperazine. (n.d.). Biosynth.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed.

- Study on Sulfamethoxazole-Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. (2023). PubMed.

- N-Edited Guanine Isosteres. (2023).

- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv

- Synthesis, Characterization and Biological Evaluation of Piperazine Deriv

- Piperazine-1-carboximidamide. (2023). Smolecule.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Study on Sulfamethoxazole-Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Piperazine-1-carboximidamide | 45695-84-9 [smolecule.com]

- 7. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Piperazine Carboximidamide Compounds in Drug Discovery

This guide provides an in-depth exploration of piperazine carboximidamide compounds, a promising class of molecules in modern drug discovery. We will delve into their synthesis, mechanisms of action, and therapeutic applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to explain the causality behind experimental choices, ensuring a blend of technical accuracy and practical wisdom.

The Piperazine Carboximidamide Scaffold: A Privileged Structure with Unique Properties

The piperazine ring is a common motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs.[1][2] Its structural rigidity, synthetic tractability, and ability to modulate physicochemical properties like solubility and basicity make it a versatile building block.[3][4] The two nitrogen atoms in the six-membered ring can be functionalized to fine-tune the molecule's interaction with biological targets and improve its pharmacokinetic profile.[3][4]

The incorporation of a carboximidamide group (also known as a guanidine group) onto the piperazine scaffold introduces a unique set of properties. The guanidinium cation is a strong base that is protonated at physiological pH, allowing it to form strong hydrogen bonds and electrostatic interactions with biological targets such as enzymes and receptors. This can significantly enhance binding affinity and specificity.

Synthetic Strategies for Piperazine Carboximidamide Derivatives

The synthesis of piperazine carboximidamide compounds can be approached through several routes, often starting from a protected piperazine derivative. A common strategy involves the guanylation of a piperazine nitrogen.

Protocol 1: General Synthesis of Piperazine Carboximidamide Derivatives

This protocol outlines a common method for the synthesis of N-substituted piperazine-1-carboximidamide derivatives.

Step 1: Protection of Piperazine

-

Rationale: To ensure selective reaction at one of the piperazine nitrogens, the other nitrogen is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

-

Procedure:

-

Dissolve piperazine in a suitable solvent (e.g., dichloromethane).

-

Add one equivalent of di-tert-butyl dicarbonate (Boc)₂O.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Purify the resulting mono-Boc-piperazine by column chromatography.

-

Step 2: Guanylation

-

Rationale: The free secondary amine of mono-Boc-piperazine is reacted with a guanylating agent to introduce the carboximidamide functionality.

-

Procedure:

-

Dissolve mono-Boc-piperazine in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a guanylating agent, such as N,N'-di-Boc-S-methylisothiourea, and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

-

Heat the reaction mixture as required and monitor for completion.

-

Work up the reaction and purify the protected piperazine carboximidamide intermediate.

-

Step 3: Deprotection

-

Rationale: The protecting groups (on the piperazine and the carboximidamide) are removed to yield the final compound.

-

Procedure:

-

Dissolve the protected intermediate in a suitable solvent.

-

For Boc groups, treat with an acid such as trifluoroacetic acid (TFA) in dichloromethane.

-

After completion, neutralize the reaction and purify the final piperazine carboximidamide compound.

-

Diagram 1: General Synthetic Workflow

Caption: Proposed mechanism of antifungal action for certain piperazine carboximidamide compounds.

Structure-Activity Relationship (SAR) and Lead Optimization

The biological activity of piperazine carboximidamide compounds is highly dependent on the nature and position of substituents on the piperazine ring and any associated aromatic moieties.

-

For Antifungal Activity: SAR studies have shown that piperazine-1-carboxamidine analogues with large substituents (atoms or side chains) on a phenyl group, particularly at the R(3) and R(5) positions, exhibit higher ROS accumulation in Candida albicans and greater fungicidal activity. [5]

-

For α-Glucosidase Inhibition: In a series of pyrimidinyl-piperazine carboxamides, compounds with an S-configuration at a chiral center were found to be up to 5-fold more active than their R-configuration counterparts. [6]This highlights the importance of stereochemistry in target engagement.

Pharmacokinetic (ADME) and Toxicological Considerations

The piperazine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties. [7]The basic nitrogen atoms can enhance aqueous solubility and allow for salt formation. However, it is crucial to balance these properties to ensure adequate membrane permeability for oral absorption and distribution to the target tissues. [8][9] Table 1: Key ADMET Parameters to Consider

| Parameter | Description | Importance in Drug Development |

| Absorption | The process by which a drug enters the bloodstream. | Determines bioavailability after oral administration. |

| Distribution | The reversible transfer of a drug from the bloodstream to various tissues. | Affects the concentration of the drug at its site of action. |

| Metabolism | The chemical modification of a drug by the body, primarily in the liver. | Influences the drug's half-life and potential for drug-drug interactions. Piperazine derivatives are often metabolized by cytochrome P450 enzymes. [10] |

| Excretion | The removal of the drug and its metabolites from the body. | Determines the duration of action and potential for accumulation. |

| Toxicity | The potential for a drug to cause adverse effects. | A critical factor for patient safety. High doses of some piperazine compounds have been associated with neurotoxicity. [11][12][13] |

In silico ADME/Tox predictions are valuable tools in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles and minimize the risk of late-stage failures. [14]

Key Experimental Protocols and Workflows

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol is used to determine the inhibitory activity of piperazine carboximidamide compounds against α-glucosidase.

-

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of this reaction.

-

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

pNPG substrate

-

Test compounds (piperazine carboximidamide derivatives)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the phosphate buffer.

-

In a 96-well plate, add 50 µL of the enzyme solution to each well.

-

Add 50 µL of the test compound dilutions or control to the respective wells and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

-

Diagram 3: Screening Cascade for Drug Discovery

Caption: A typical screening cascade for the evaluation of new chemical entities in a drug discovery program.

Future Perspectives and Conclusion

Piperazine carboximidamide compounds represent a versatile and promising scaffold in drug discovery. Their unique structural and physicochemical properties, particularly the presence of the guanidinium group, enable strong interactions with a variety of biological targets. The synthetic accessibility of these compounds allows for extensive chemical modifications to optimize their potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

-

Exploring new therapeutic targets: The potential of this scaffold is not limited to the targets discussed here. High-throughput screening of piperazine carboximidamide libraries against a broader range of biological targets could uncover novel therapeutic applications.

-

Structure-based drug design: As more crystal structures of these compounds in complex with their targets become available, structure-based design approaches can be employed to rationally design next-generation inhibitors with improved properties.

-

Addressing challenges: Further investigation into the toxicological profile of this class of compounds is necessary to ensure their safety. Optimizing brain penetration for CNS targets also remains a key challenge.

References

-

ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

-

ResearchGate. Recent Advances in Piperazine Synthesis | Request PDF. Available at: [Link]

-

National Center for Biotechnology Information. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Available at: [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Available at: [Link]

-

European Commission. Opinion on the results ofthe RA of Piperazine (HH), CSTEE plenary. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Available at: [Link]

-

Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

-

PubMed. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Available at: [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

-

PubMed. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Available at: [Link]

-

MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available at: [Link]

-

PubMed. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Available at: [Link]

-

ScienceDirect. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

-

PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available at: [Link]

-

PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]

-

PubMed. Current Awareness of Piperazines: Pharmacology and Toxicology. Available at: [Link]

-

ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

-

NJ.gov. PIPERAZINE - HAZARD SUMMARY. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. ec.europa.eu [ec.europa.eu]

- 13. nj.gov [nj.gov]

- 14. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-(2-Furoyl)piperazine-1-carboximidamide sulfate

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological evaluation of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate. The piperazine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] The incorporation of a furoyl group and a carboximidamide (guanidine) moiety introduces unique structural features that may confer novel biological properties. This document outlines a proposed synthetic pathway, detailed experimental protocols, and methodologies for assessing the potential therapeutic applications of this compound, targeting an audience of researchers, scientists, and professionals in drug development.

Introduction: Rationale and Potential Applications

The piperazine ring is a privileged scaffold in drug discovery due to its versatile chemical handles at the 1 and 4 positions, allowing for the introduction of diverse substituents to modulate pharmacokinetic and pharmacodynamic properties.[2] Furan-containing compounds also exhibit a broad spectrum of pharmacological activities.[3] The guanidinium group, the protonated form of the carboximidamide, is a common feature in biologically active molecules, known for its ability to form strong hydrogen bonds and its role in molecular recognition.

The combination of these three moieties—furoyl, piperazine, and carboximidamide—in the target compound, 4-(2-Furoyl)piperazine-1-carboximidamide sulfate, suggests several potential avenues for biological investigation:

-

Antimicrobial Activity: Furoyl-piperazine derivatives have demonstrated antibacterial properties.[4] The guanidinium group is also a known pharmacophore in antimicrobial agents.

-

Anticancer Properties: Numerous piperazine derivatives have been investigated as antiproliferative agents.[5]

-

Receptor Modulation: The piperazine core is a common feature in compounds targeting neurotransmitter receptors.[6]

This guide provides a robust framework for the synthesis and evaluation of this novel compound.

Synthesis and Characterization

The synthesis of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate is proposed as a multi-step process, commencing with the preparation of the key intermediate, 1-(2-Furoyl)piperazine.

Synthesis of 1-(2-Furoyl)piperazine

The initial step involves the acylation of piperazine with 2-furoyl chloride. A reliable method for this synthesis is described in the literature.[7]

Protocol 1: Synthesis of 1-(2-Furoyl)piperazine

-

Dissolve piperazine hexahydrate (194 g, 1 mole) in 250 mL of deionized water.

-

Adjust the pH of the solution to 4.5 by the slow addition of 6N HCl.

-

Concurrently add 2-furoyl chloride (130.5 g, 1 mole) and a 10% NaOH solution to the reaction mixture, maintaining the pH at 4.5. Monitor the pH closely throughout the addition.

-

After the addition is complete, continue stirring for 1 hour at room temperature.

-

Make the solution basic by adding 10% NaOH solution until the pH reaches 8.5.

-

Perform a continuous liquid-liquid extraction with chloroform for 36 hours.

-

Dry the combined chloroform extracts over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure, and purify the crude product by distillation to yield 1-(2-furoyl)piperazine.[7]

| Property | Value |

| Boiling Point | 132-138 °C at 0.6 mm Hg |

| Melting Point | 69-70 °C |

Proposed Synthesis of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate

The conversion of 1-(2-Furoyl)piperazine to the target compound can be achieved through a two-step process involving cyanation followed by guanylation and salt formation.

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. prepchem.com [prepchem.com]

Application Note & Protocols: Strategic Synthesis of Novel Bioactive Scaffolds from 1-(2-Furoyl)piperazine

Introduction: The Versatility of the 1-(2-Furoyl)piperazine Scaffold

1-(2-Furoyl)piperazine has emerged as a privileged starting material in medicinal chemistry and drug discovery. Its structure uniquely combines a furan ring, a known bioisostere for phenyl and thiophene rings with favorable metabolic properties, and a piperazine moiety, a common pharmacophore in centrally active agents due to its ability to cross the blood-brain barrier and engage in crucial hydrogen bonding interactions.

The true synthetic power of this molecule lies in its differentiated reactivity. The secondary amine of the piperazine ring serves as a highly accessible nucleophilic handle for a wide array of chemical transformations, allowing for systematic structural modifications. These modifications are pivotal for tuning the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This application note provides a detailed guide to the synthesis of novel derivatives from 1-(2-furoyl)piperazine, with a focus on robust protocols and the underlying chemical principles. We will explore the strategic N-alkylation of the piperazine core, a cornerstone reaction for building molecular diversity and developing potent ligands for various biological targets.

Core Synthetic Strategy: Nucleophilic Substitution at the N4-Position

The most common and effective strategy for derivatizing 1-(2-furoyl)piperazine involves the nucleophilic substitution reaction at the secondary amine (N4) of the piperazine ring. This reaction is typically an N-alkylation or N-arylation, which attaches a new substituent to the molecule, profoundly influencing its biological activity.

Mechanistic Rationale

The lone pair of electrons on the secondary amine nitrogen is readily available for nucleophilic attack on an electrophilic carbon atom (e.g., in an alkyl halide or aryl halide). The reaction proceeds via a standard SN2 or SNAr mechanism. The choice of base is critical; its role is to deprotonate the piperazine nitrogen, increasing its nucleophilicity, or to scavenge the acid (e.g., HBr, HCl) generated during the reaction, driving the equilibrium towards product formation. Common bases include potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or triethylamine (TEA). The choice of solvent is also important, with polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) being preferred as they can dissolve the reactants and facilitate the reaction without interfering with the nucleophile.

The general workflow for this synthetic approach is outlined in the diagram below.

The Strategic Role of 1-(2-Furoyl)piperazine in the Synthesis of Quinazoline-Based Antihypertensive Agents: Application Notes and Protocols

This technical guide provides an in-depth exploration of the pivotal role of 1-(2-Furoyl)piperazine and its analogs as key intermediates in the synthesis of a clinically significant class of antihypertensive drugs: the quinazoline-based α1-adrenergic receptor antagonists. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed synthetic protocols, mechanistic insights, and a discussion of the structure-activity relationships that underscore the importance of this chemical scaffold.

Introduction: The Architectural Significance of the Piperazine Moiety

The piperazine ring is a recurring motif in medicinal chemistry, celebrated for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] Its unique conformational flexibility and basicity make it an invaluable scaffold or linker in molecular design.[1] In the context of antihypertensive agents like Prazosin, Terazosin, and Doxazosin, the 1-substituted piperazine core serves as a crucial linker between the quinazoline pharmacophore, responsible for α1-adrenoceptor binding, and a terminal acyl group, which modulates the drug's overall profile.[2][3]

1-(2-Furoyl)piperazine, in particular, is a cornerstone building block for Prazosin. Its synthesis and subsequent coupling to the quinazoline core represent a key strategic step in the overall manufacturing process of these vital medications. This guide will dissect this process, providing both the "how" and the "why" of the synthetic methodologies employed.

Mechanism of Action: Targeting the Alpha-1 Adrenergic Receptor

Prazosin and its analogs exert their antihypertensive effects by selectively blocking the α1-adrenergic receptors on vascular smooth muscle.[4] This antagonism inhibits the vasoconstrictive effects of catecholamines (like norepinephrine), leading to vasodilation of both arteries and veins, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[5] The general mechanism is depicted below.

Caption: Mechanism of action for Prazosin.

Synthetic Protocols and Methodologies

The synthesis of quinazoline-based antihypertensives generally follows a convergent approach where the key intermediate, 1-(2-Furoyl)piperazine or a related analog, is prepared separately and then coupled with a suitably functionalized quinazoline core.

Protocol 1: Synthesis of the Key Intermediate, 1-(2-Furoyl)piperazine

The acylation of piperazine is a fundamental step. A significant challenge in this synthesis is achieving mono-acylation, as the disubstituted product is a common byproduct. One effective strategy involves the in-situ formation of a piperazine monohydrochloride, which protects one of the nitrogen atoms, thereby favoring the desired mono-acylated product.[6]

Reaction:

Caption: Acylation of piperazine.

Step-by-Step Protocol:

-

Preparation of Piperazine Solution: In a reaction vessel equipped with a stirrer and dropping funnel, dissolve piperazine hexahydrate (1 mole) in water (250 ml).[3]

-

Acidification: Carefully acidify the solution to a pH of 4.5-5.0 with concentrated hydrochloric acid. This protonates one of the nitrogen atoms of the piperazine, effectively protecting it from acylation.

-

Acylation: While maintaining the temperature at 15-20°C and the pH between 4.5 and 5.0 by the simultaneous addition of a sodium hydroxide solution, add 2-furoyl chloride (1 mole) dropwise over a period of 1-2 hours. The controlled pH is critical to ensure the reactivity of the unprotected nitrogen while minimizing the formation of the di-acylated byproduct.

-

Work-up: After the addition is complete, stir the reaction mixture for an additional hour. Make the solution alkaline (pH > 10) with sodium hydroxide to deprotonate the remaining piperazine nitrogen.

-

Extraction and Purification: Extract the aqueous solution with a suitable organic solvent such as chloroform or dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 1-(2-Furoyl)piperazine. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.

Protocol 2: Synthesis of Prazosin Hydrochloride

This protocol details the nucleophilic substitution reaction between 2-chloro-4-amino-6,7-dimethoxyquinazoline and the synthesized 1-(2-Furoyl)piperazine.

Overall Synthetic Pathway for Prazosin:

Caption: Synthesis of Prazosin Hydrochloride.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-chloro-4-amino-6,7-dimethoxyquinazoline (0.01 mol) in a suitable high-boiling point solvent such as isopropanol (40 ml) or methoxyethanol.[7]

-

Addition of Intermediate: Add 1-(2-Furoyl)piperazine (0.011 mol, a slight excess) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-120°C depending on the solvent) and maintain for 8-9 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Prazosin Free Base: After completion, cool the reaction mixture. The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure. Quench the mixture in ice-water and neutralize with a base like sodium bicarbonate to precipitate the free base of Prazosin.[7] Filter the solid, wash with water, and dry.

-

Salt Formation: To prepare the hydrochloride salt for improved solubility and stability, dissolve the Prazosin free base in a suitable solvent like tetrahydrofuran (THF) at a low temperature (0-5°C).[7] Pass dry hydrogen chloride gas through the solution or add a solution of HCl in isopropanol.[7]

-

Purification and Characterization: The precipitated Prazosin hydrochloride is collected by filtration, washed with a cold solvent (like acetone), and dried.[6] The purity can be confirmed by measuring its melting point (278-280°C) and by spectroscopic methods.[5]

Protocol 3: Synthesis of a Prazosin Analog - Terazosin Hydrochloride

Terazosin is an analog of Prazosin where the furoyl group is replaced by a tetrahydrofuroyl group. The synthesis is analogous, utilizing 1-(tetrahydro-2-furoyl)piperazine as the key intermediate.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2-chloro-4-amino-6,7-dimethoxyquinazoline (7.00 g) in methoxyethanol (50 ml), add 1-(tetrahydro-2-furoyl)piperazine (10.8 g).[8]

-

Reaction: Reflux the mixture for 3 hours.[8]

-

Isolation of Free Base: Concentrate the resulting clear solution under reduced pressure. Add an aqueous solution of potassium bicarbonate to precipitate the Terazosin free base.[8] Filter the solid and wash thoroughly with water.[8]

-

Salt Formation and Purification: Suspend the crude product in methanol and acidify with a solution of hydrogen chloride in isopropyl alcohol.[8] Concentrate the resulting solution and recrystallize the residue from isopropyl alcohol to yield Terazosin hydrochloride (8.12 g, m.p. 278°-279° C).[8]

Structure-Activity Relationship (SAR) and the Rationale for the Furoyl Moiety

The molecular architecture of Prazosin and its analogs has been finely tuned for optimal activity and selectivity. The key structural components and their influence on pharmacological activity are summarized below.

| Molecular Component | Role in Activity | Observations and Rationale |

| Quinazoline Ring | Pharmacophore | The 4-amino-6,7-dimethoxyquinazoline moiety is essential for high-affinity binding to the α1-adrenergic receptor. The methoxy groups, in particular, are critical for potency. |

| Piperazine Ring | Linker & Solubilizing Group | This ring provides the optimal spatial orientation between the quinazoline core and the acyl group.[9] Its basic nature also contributes to the water solubility of the molecule, which is important for its pharmacokinetic profile. Replacing the piperazine ring with a simple alkanediamine chain can maintain activity, but the potency is highly dependent on the chain length and N-methylation.[10] |

| Furoyl Group | Modulator of Affinity and Selectivity | The replacement of the furoyl moiety with other groups has a significant impact on the drug's affinity and selectivity for different α1-adrenoceptor subtypes. For example, replacing it with a lipoyl fragment can introduce antioxidant properties.[9] The tetrahydrofuroyl group in Terazosin maintains potent α1-antagonistic activity. |

The furoyl group is not merely a passive component. Its electronic properties and steric bulk contribute to the overall binding affinity of the molecule to the receptor. Modifications to this part of the molecule have been a key strategy in the development of second-generation α1-blockers with improved subtype selectivity and pharmacokinetic profiles.[9]

Analytical Characterization Data

The identity and purity of the synthesized compounds must be rigorously confirmed. Below is a summary of typical analytical data for Prazosin.

| Analytical Technique | Expected Results for Prazosin |

| Melting Point | 278-280 °C (for the hydrochloride salt)[5] |

| Infrared (IR) Spectroscopy (KBr Pellet) | Key absorption bands include aromatic C-C stretching (~1454 cm⁻¹), aliphatic C-H stretching (~2938 cm⁻¹), C=N stretching (~1644 cm⁻¹), and aromatic amine (C-N) stretching (~1221 cm⁻¹).[5] |

| ¹H NMR Spectroscopy | The spectrum will show characteristic signals for the aromatic protons of the quinazoline and furan rings, the methoxy groups, and the methylene protons of the piperazine ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of Prazosin (C₁₉H₂₁N₅O₄, M.W. 383.4 g/mol ) should be observed.[4] |

| UV-Vis Spectroscopy | In 0.1N HCl, Prazosin hydrochloride exhibits a λmax at approximately 254 nm.[5] |

Conclusion

1-(2-Furoyl)piperazine is a demonstrably vital building block in the synthesis of Prazosin and related antihypertensive agents. The protocols outlined in this guide provide a framework for the laboratory-scale synthesis of these important therapeutic compounds. A thorough understanding of the reaction mechanisms, the rationale behind the choice of reagents and conditions, and the structure-activity relationships is paramount for any researcher working in this area. The provided methodologies, when executed with precision, offer a reliable pathway to these life-saving medications.

References

- Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. (URL not available)

-

Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. PubMed Central. (URL: [Link])

-

Prazosin | C19H21N5O4 | CID 4893. PubChem. (URL: [Link])

-

Synthesis of piperazines. Organic Chemistry Portal. (URL: [Link])

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. (URL: [Link])

- WO2010109185A2 - Process for the preparation of doxazosin and salts thereof.

- KR810000956B1 - Process for preparing alpha-form of prazosin hydrochloride.

-

Structure-activity relationships in prazosin-related compounds. Effect of replacing a piperazine ring with an alkanediamine moiety on alpha 1-adrenoreceptor blocking activity. PubMed. (URL: [Link])

-

Preparation and characterization of prazosin hydrochloride with β-cyclodextrin and hydroxypropyl-β-cyclodextrin. ResearchGate. (URL: [Link])

-

Synthesis of 2[4-(Tetrahydro-2-furoy1)piperazinyl]-4-amino-6,7-dimethoxyquinazoline hydrochloride. PrepChem.com. (URL: [Link])

-

Significant Computed nuclear magnetic resonance (NMR) database for Prazosin and TPB, before and after the complex formation. ResearchGate. (URL: [Link])

-

DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. Semantic Scholar. (URL: [Link])

-

Structure-activity Relationships for Prazosin and WB 4101 Analogues as Alpha 1-adrenoreceptor Antagonists. PubMed. (URL: [Link])

-

Synthesis and identification of the major metabolites of prazosin formed in dog and rat. PubMed. (URL: [Link])

-

Synthesis of N-(2-Furoyl)piperazine. PrepChem.com. (URL: [Link])

- SU1033002A3 - Process for preparing 2-(4-(2-furoyl)-piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline or its hydrochloric or hydrobromic salt.

-

Identification of a prazosin metabolite and some preliminary data on its kinetics in hypertensive patients. PubMed. (URL: [Link])

-

PREPARATION, CHARACTERIZATION AND EVALUATION OF PRAZOSIN HYDROCHLORIDE LOADED PRONIOSOMES BY SLURRY METHOD. Jetir.Org. (URL: [Link])

- CN1083451C - Process for synthesizing doxazosin mesylate.

- 1 - Organic Syntheses Procedure. (URL not available)

-

Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. (URL: [Link])

-

Effect of Counterions on Physicochemical Properties of Prazosin Salts. PubMed Central. (URL: [Link])

-

A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine. Frontiers. (URL: [Link])

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. (URL: [Link])

- Synthesis of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)4-(2-furoyl)piperazine. (URL not available)

-

Accurate mass measurement of synthetic analogues of prazosine by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry. PubMed. (URL: [Link])

-

Optimization And Evaluation Of Prazosin Hydrochloride Floating Microspheres Using Response Surface Methodology. IOSR Journal. (URL: [Link])

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. (URL: [Link])

- Formulation and evaluation of prazosin hydrochloride loaded solid lipid nanoparticles. (URL not available)

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. prepchem.com [prepchem.com]

- 4. Prazosin | C19H21N5O4 | CID 4893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships in prazosin-related compounds. Effect of replacing a piperazine ring with an alkanediamine moiety on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2-Furoyl)piperazine-1-carboximidamide Sulfate

Welcome to the technical support resource for 4-(2-Furoyl)piperazine-1-carboximidamide sulfate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and purifying this highly polar, pharmacologically relevant molecule. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and adapt these methods to your specific experimental context.

The inherent characteristics of this compound—a strongly basic guanidinium group, a moderately polar furoyl moiety, and its formulation as a sulfate salt—present a unique set of purification challenges. This guide is structured to address these challenges head-on in a practical, question-and-answer format.

Part 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the work-up and purification of your target compound.

Question 1: After neutralizing my reaction and performing an extraction, I see my product partitioning between the organic and aqueous layers, leading to low yield. What is happening and how can I fix it?

Answer: This is a classic issue when dealing with a salt of a strong base (the guanidinium group) and a strong acid (sulfuric acid). The guanidinium group (pKa ≈ 13.5) is protonated across a wide pH range.

-

Causality: At neutral or slightly basic pH, while the free base form of some impurities might be extracted into a solvent like ethyl acetate or dichloromethane, the highly polar 4-(2-Furoyl)piperazine-1-carboximidamide cation will remain predominantly in the aqueous phase. If you attempt to basify the solution to generate the free base for extraction, the guanidinium group's high pKa makes it difficult to deprotonate fully without potentially causing degradation of other functional groups, such as the furoyl amide, especially at elevated temperatures. The furoyl group itself can be sensitive to harsh basic conditions.[1][2][3]

-

Troubleshooting Strategy: Avoid relying on liquid-liquid extraction as your primary purification step for the final salt. The most effective approach is to work with the crude product as a solid precipitated from the reaction mixture.

-

Isolate the Crude Salt: After the guanylation reaction, carefully acidify the mixture with sulfuric acid to a pH of approximately 5-6. This ensures the product is fully in its salt form.

-

Precipitation/Crystallization: The sulfate salt may precipitate directly. If not, concentrate the aqueous solution under reduced pressure. The high polarity of the salt often means it will crash out from a concentrated aqueous solution, or you can induce precipitation by adding a miscible organic anti-solvent like isopropanol or acetone.

-

Filtration: Collect the crude solid by filtration and wash with a small amount of cold water or the anti-solvent used for precipitation to remove highly soluble inorganic impurities.

-

Question 2: I've isolated my crude product, but it's a sticky, oily solid. How can I induce crystallization and obtain a free-flowing powder?

Answer: "Oiling out" is a common problem for highly polar or impure compounds where the melting point of the impure solid is lower than the temperature of the crystallization solvent.[4] The guanidinium group's strong hydrogen bonding capacity can also lead to the formation of viscous, non-crystalline phases.

-

Causality: The presence of residual solvents (like DMF or DMSO from the reaction), excess guanylating reagent, or other polar impurities disrupts the formation of a stable crystal lattice. The molecule itself is highly polar, making it prone to forming amorphous solids or oils.

-

Troubleshooting Protocol: Solvent-Slurry & Trituration

-

Select an appropriate solvent system: You need a solvent in which your product is sparingly soluble at room temperature but impurities are more soluble. A good starting point is a polar, protic solvent like isopropanol (IPA) or ethanol. Acetone or acetonitrile can also be effective.

-

Perform a Slurry: Place the oily crude product in a flask with a stir bar. Add a moderate amount of your chosen solvent (e.g., 5-10 mL per gram of crude material).

-

Stir Vigorously: Stir the mixture at room temperature for several hours (4-24 hours). Often, the mechanical agitation is sufficient to break up the oil and induce the formation of a crystalline solid as it slowly dissolves and re-precipitates in a more ordered state.

-

Apply Gentle Heat (Optional): If a solid does not form at room temperature, gently warm the slurry (e.g., to 40-50°C) to increase solubility slightly, then allow it to cool slowly back to room temperature while stirring. Avoid boiling, as this may dissolve too much product.[5]

-

Collect and Dry: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

-

Part 2: Strategic Purification Protocols

This section provides detailed, step-by-step methodologies for purifying your compound to a high degree of purity.

Protocol 1: Optimized Recrystallization of the Sulfate Salt

Recrystallization is the most cost-effective and scalable method for purifying solid compounds.[6][7] The key is selecting a solvent system where the compound's solubility is high in the hot solvent but low in the cold solvent.[8] For a polar salt like this, a mixed solvent system is often required.[9]

-

Principle: This protocol uses a binary solvent system: a polar "solvent" in which the compound is soluble when hot (e.g., water or methanol), and a less polar "anti-solvent" to reduce solubility upon cooling and induce crystallization.

Step-by-Step Methodology:

-

Solvent Selection:

-

Primary Solvent (Good Solvent): Start with deionized water or methanol.

-

Anti-Solvent (Poor Solvent): Isopropanol (IPA), ethanol, or acetonitrile are excellent choices. The two solvents must be fully miscible.[4]

-

-

Dissolution:

-

Place the crude, dry 4-(2-Furoyl)piperazine-1-carboximidamide sulfate in an Erlenmeyer flask with a stir bar.

-

Add the minimum amount of hot primary solvent (e.g., water at ~80°C) dropwise while stirring until the solid just dissolves. It is crucial to use the absolute minimum volume to ensure recovery.

-

-

Hot Filtration (if necessary):

-

If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

-

-

Induce Crystallization:

-

Allow the clear solution to cool slowly towards room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]

-

Once cooling begins, slowly add the anti-solvent (e.g., IPA) dropwise until the solution becomes faintly cloudy (the saturation point).

-

Gently re-heat the solution until it becomes clear again, then remove it from the heat source.

-

-

Crystal Growth:

-

Cover the flask and allow it to cool undisturbed to room temperature.

-

Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize the yield of precipitated crystals.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of a cold mixture of the solvent/anti-solvent (e.g., 1:5 water:IPA) to remove any remaining soluble impurities from the crystal surfaces.

-

Dry the crystals thoroughly under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all residual solvents.

-

Data Summary: Recommended Solvent Systems for Recrystallization

| Primary Solvent (Good) | Anti-Solvent (Poor) | Typical Ratio (v/v) | Notes |

| Water | Isopropanol (IPA) | 1:3 to 1:10 | Excellent for removing highly polar impurities. |

| Water | Ethanol | 1:3 to 1:8 | Similar to water/IPA, but ethanol may dissolve more product. |

| Methanol | Acetonitrile | 1:2 to 1:5 | Good for removing less polar impurities. Requires anhydrous conditions. |

| Methanol | Ethyl Acetate | 1:5 to 1:15 | Use with caution; may cause oiling if ratios are not optimized. |

Protocol 2: Chromatographic Purification for High-Purity Material

When recrystallization fails to remove a persistent impurity or when very high purity (>99.5%) is required, chromatography is the method of choice. Due to the high polarity and charge of the guanidinium group, standard reversed-phase (C18) or normal-phase (silica) chromatography is often ineffective.[10][11]

-

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is a powerful technique for separating highly polar and charged compounds.[10] It utilizes a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile) and a smaller amount of a polar solvent (like water). A water-rich layer forms on the stationary phase, and partitioning of the polar analyte into this layer provides retention.

Step-by-Step Methodology:

-

Column and Solvent Selection:

-

Stationary Phase: Use a bare silica gel column or a column packed with a diol- or amino-bonded phase.

-

Mobile Phase: A typical gradient runs from high organic to higher aqueous content.

-

Solvent A: Acetonitrile (ACN)

-

Solvent B: Water with a buffer/additive (e.g., 0.1% formic acid or 10 mM ammonium formate). The additive is crucial to ensure good peak shape and reproducibility.

-

-

-

Sample Preparation:

-

Dissolve the crude product in a solvent mixture that is weaker than the initial mobile phase to ensure it binds to the top of the column. A mixture of 90:10 ACN:water with a small amount of formic acid is a good starting point.

-

-

Chromatography Conditions:

-

Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A) for at least 10 column volumes.

-

Gradient: A typical gradient might be:

-

0-5 min: 95% A

-

5-25 min: Gradient from 95% A to 70% A

-

25-30 min: Hold at 70% A

-

30-35 min: Return to 95% A and re-equilibrate.

-

-

-

Fraction Collection and Analysis:

-

Collect fractions and analyze them by a suitable method (e.g., TLC, LC-MS) to identify those containing the pure product.

-

-

Product Isolation:

-

Combine the pure fractions.

-

Remove the organic solvent (ACN) under reduced pressure.

-

The remaining aqueous solution containing the product can be lyophilized (freeze-dried) to yield the pure solid product.

-

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate?

A1: Impurities typically arise from the starting materials or side reactions during synthesis. The synthesis is a two-step process: acylation of piperazine followed by guanylation.

-

Unreacted 1-(2-Furoyl)piperazine: The precursor may not have fully reacted during the guanylation step.[12] This is less polar than the product and can often be removed by recrystallization.

-